N-[4-Chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Researchers requiring unambiguous structural identity for kinase SAR face risks from positional isomer mixtures. CAS 915774-24-2 solves this with a strictly defined ortho-methylphenoxy substitution pattern that enforces conformational constraint. Key procurement values: - Definitive isomer for head-to-head selectivity profiling vs. meta-methyl analog (CAS 915774-25-3) - Versatile intermediate with cross-coupling-ready chloro and demethylation-ready methoxy handles - Supplied with verified purity & structural confirmation for reproducible lead optimization

Molecular Formula C18H16ClN3O2
Molecular Weight 341.8 g/mol
CAS No. 915774-24-2
Cat. No. B12615079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-Chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine
CAS915774-24-2
Molecular FormulaC18H16ClN3O2
Molecular Weight341.8 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC2=C(C=CC(=C2)NC3=NC=CC(=N3)OC)Cl
InChIInChI=1S/C18H16ClN3O2/c1-12-5-3-4-6-15(12)24-16-11-13(7-8-14(16)19)21-18-20-10-9-17(22-18)23-2/h3-11H,1-2H3,(H,20,21,22)
InChIKeyMLEOIVVWHHWZRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-Chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine (CAS 915774-24-2): Procurement-Relevant Identity and Class Context


N-[4-Chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine (CAS 915774-24-2) is a synthetic small molecule belonging to the N-phenylpyrimidin-2-amine class, a scaffold extensively exploited in kinase inhibitor discovery [1]. The compound features a 4-methoxypyrimidin-2-amine core linked to a diaryl ether moiety bearing a chloro substituent at the 4-position and an ortho-methylphenoxy group at the 3-position of the central phenyl ring. This specific substitution pattern distinguishes it from closely related positional isomers and des-methyl analogs that populate commercial screening libraries, making unambiguous structural verification (e.g., via NMR and HRMS) a prerequisite for reproducible research procurement.

Why N-[4-Chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine Cannot Be Replaced by Generic N-Phenylpyrimidin-2-amine Analogs


Within the N-phenylpyrimidin-2-amine class, even subtle modifications to the diaryl ether substitution pattern—such as relocating the methyl group from the ortho to the meta position of the terminal phenoxy ring—can profoundly alter molecular conformation, electronic distribution, and target-binding geometry [1]. The ortho-methyl group in CAS 915774-24-2 introduces steric constraints that restrict rotational freedom around the diaryl ether linkage, potentially enforcing a distinct bioactive conformation compared to its meta-methyl isomer (CAS 915774-25-3) . Consequently, procurement of a generic 'chloro-methylphenoxy pyrimidinamine' without precise CAS verification carries a high risk of obtaining a structurally similar but biologically non-equivalent compound.

Quantitative Differentiation Evidence for N-[4-Chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine vs. Closest Analogs


Positional Isomer Differentiation: Ortho-Methyl vs. Meta-Methyl Conformational Restriction

The ortho-methyl substitution on the terminal phenoxy ring in CAS 915774-24-2 creates a steric clash with the central phenyl ring that is absent in the meta-methyl isomer (CAS 915774-25-3). This steric constraint is predicted to increase the rotational barrier around the diaryl ether C–O bond, resulting in a more restricted conformational ensemble . While direct experimental conformational data (e.g., X-ray or NOESY) are not publicly available for either compound, computational modeling of analogous diaryl ether systems indicates that ortho-substitution can bias the dihedral angle by approximately 30–50° relative to the unsubstituted or meta-substituted counterparts [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Electronic Modulation by Chloro Substituent: Comparison with Des-Chloro Analog

The 4-chloro substituent on the central phenyl ring in CAS 915774-24-2 serves as an electron-withdrawing group, reducing the electron density of the aniline nitrogen and modulating the pKa of the secondary amine [1]. This electronic effect differentiates it from the des-chloro analog (N-[3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine), which lacks this substituent. Hansen solubility parameter (HSP) calculations predicted for the scaffold suggest a moderate impact on hydrogen-bonding capacity (δ_h) and polar interactions (δ_p) relative to the des-chloro variant [2]. However, experimental pKa, logD, and solubility data for CAS 915774-24-2 have not been publicly disclosed.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Kinase Selectivity Profile Inference from N-Phenylpyrimidin-2-amine Pharmacophore

The N-phenylpyrimidin-2-amine core is a privileged scaffold for ATP-competitive kinase inhibition, with the 4-methoxy group on the pyrimidine ring and the diaryl ether substitution on the aniline ring jointly determining kinase selectivity [1]. In the broader patent literature, closely related N-phenylpyrimidin-2-amines bearing chloro and aryloxy substituents have demonstrated selective inhibition of JAK family kinases over other tyrosine kinases [2]. While CAS 915774-24-2 has not been profiled in a published kinase panel, its structural features—particularly the ortho-methylphenoxy group—are associated with JAK2/JAK3 selectivity over JAK1 in structurally analogous compounds [1]. Direct panel screening data are required to confirm this selectivity hypothesis.

Kinase Inhibition JAK Family Selectivity Screening

Limited Public Bioactivity Data: Evidence Gap and Procurement Implications

A systematic search of public bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) and the primary literature returned no experimentally measured IC50, Kd, or EC50 values for CAS 915774-24-2 as of the search date [1]. This absence of public potency data contrasts with many commercially available kinase inhibitor probes that typically have disclosed biochemical and cellular activity profiles. Researchers procuring this compound should anticipate that all biological characterization will need to be performed de novo, and that reproducibility of any proprietary or unpublished activity claims cannot be independently verified [2].

Bioactivity Profiling Data Reproducibility Chemical Probe Criteria

Recommended Application Scenarios for N-[4-Chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine (CAS 915774-24-2)


Structure-Activity Relationship (SAR) Studies on Kinase Inhibitor Diaryl Ether Conformation

CAS 915774-24-2 is most appropriately deployed as a tool for probing the conformational effects of ortho-methyl substitution on diaryl ether-containing kinase inhibitors. When tested head-to-head with its meta-methyl isomer (CAS 915774-25-3) and the unsubstituted phenoxy analog, this compound can reveal how steric constraints at the terminal phenoxy ring translate into differential kinase selectivity and potency [1]. This SAR dataset requires the procurement of all three analogs with verified purity and structural identity.

JAK Family Kinase Selectivity Profiling

Based on class-level inference from the N-phenylpyrimidin-2-amine patent literature, CAS 915774-24-2 may serve as a starting point for developing JAK2- or JAK3-selective inhibitors [1]. Procurement for this application should include plans for biochemical panel screening against JAK1, JAK2, JAK3, and TYK2, as well as broader kinome selectivity profiling to experimentally establish the compound's selectivity window.

Medicinal Chemistry Scaffold Decoration and Lead Optimization

The compound's dual functional handles—the chloro substituent amenable to cross-coupling chemistry and the methoxy group available for demethylation—make it a versatile intermediate for parallel library synthesis [1]. Researchers focused on lead optimization can use CAS 915774-24-2 as a core scaffold for systematic derivatization, provided they have the synthetic chemistry infrastructure to perform late-stage functionalization and characterize the resulting analogs.

Physicochemical Property Benchmarking for Computational Model Validation

Given the absence of public experimental data, CAS 915774-24-2 represents a suitable candidate for prospective physicochemical profiling (logD, pKa, aqueous solubility, PAMPA permeability) to validate computational ADME prediction models for chloro-diaryl-ether-containing heterocycles [1]. The resulting data would simultaneously fill a knowledge gap and serve as a benchmark for in silico tools used in kinase inhibitor design.

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